molecular formula C42H65N11O12S2 B7895777 Human Menopausal Gonadotrophin CAS No. 9002-68-0

Human Menopausal Gonadotrophin

Cat. No.: B7895777
CAS No.: 9002-68-0
M. Wt: 980.2 g/mol
InChI Key: ZDRRIRUAESZNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human Menopausal Gonadotrophin (HMG) is a purified gonadotropin extract, derived from the urine of postmenopausal women, containing a biological activity ratio of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) . Its primary research value lies in modeling and investigating assisted reproductive technologies (ART). HMG functions by mimicking the natural hormonal stimulation of the ovarian cycle. The FSH component promotes the development and maturation of ovarian follicles, while the LH activity supports steroidogenesis and triggers ovulation . This mechanism is critical for studying folliculogenesis in controlled laboratory settings. Recent clinical investigations highlight its research relevance. Studies demonstrate that HMG, particularly when used in sequential protocols with aromatase inhibitors like letrozole, is effective in inducing ovulation in models of polycystic ovary syndrome (PCOS), with lower doses (e.g., 2.5 mg letrozole) showing a superior profile for promoting monofollicular development and improving endometrial receptivity . Furthermore, research in artificial insemination paradigms indicates that ovarian stimulation with a combination of HMG and letrozole can yield significantly higher clinical pregnancy and live birth rates compared to HMG alone . HMG is also a key reagent in comparative studies of ovarian stimulation protocols for in vitro fertilization (IVF) research, where highly purified (HP) preparations are standard . Advanced analytical characterizations of HP-hMG have identified a complex composition, including the presence of human Chorionic Gonadotropin (hCG) contributing to LH activity, alongside various protein impurities and oxidized forms, which are important considerations for purity-focused research . This product is supplied as a lyophilized powder for research purposes and must be stored at 2-8°C . This compound (HMG) is intended for laboratory research use only. It is not a drug, and it is not intended for, nor should it be used for, diagnostic, therapeutic, or any other human consumption.

Properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRRIRUAESZNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869286
Record name 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97048-13-0, 146479-72-3
Record name Urofollitropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 97048-13-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 146479-72-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Human Menopausal Gonadotrophin is typically extracted from the urine of postmenopausal women. The process involves several steps of purification to isolate the active hormones. Initially, the urine is collected and subjected to various filtration and precipitation techniques to concentrate the gonadotropins. The active principle is then eluted from the column with an alcoholic solution of ammonium acetate, and the hormone is precipitated from the eluate by increasing the concentration of alcohol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale collection of urine from postmenopausal women, followed by extensive purification processes to ensure the high purity of the final product. Modern techniques also include recombinant DNA technology, where genes encoding the α and β subunits of follicle-stimulating hormone are introduced into the genome of a Chinese hamster ovary cell line, which then synthesizes and secretes the bioactive hormone .

Chemical Reactions Analysis

Types of Reactions: Human Menopausal Gonadotrophin undergoes various biochemical reactions, primarily involving its interaction with specific receptors in the body. These reactions include binding to the follicle-stimulating hormone receptor and luteinizing hormone receptor, leading to the activation of intracellular signaling pathways .

Common Reagents and Conditions: The common reagents used in the purification and analysis of this compound include ammonium acetate, alcohol, and various chromatographic materials. The conditions typically involve controlled pH and temperature to maintain the stability and activity of the hormones .

Major Products Formed: The major products formed from the reactions involving this compound are the activated receptors and the subsequent production of secondary messengers such as cyclic AMP and calcium ions, which lead to the physiological effects observed in fertility treatments .

Scientific Research Applications

Induction of Ovulation

HMG is widely used to induce ovulation in women with various forms of infertility, particularly those resistant to other treatments like clomiphene citrate.

Case Studies and Findings

  • A study involving 138 patients with polycystic ovary syndrome (PCOS) compared the effects of letrozole and HMG. The results indicated that HMG effectively induced ovulation in patients resistant to clomiphene citrate, achieving a significant number of mature follicles and higher pregnancy rates .
  • Another study reported that HMG was administered to 109 patients with anovulatory cycles, resulting in ovulation in 73.4% of cases and pregnancies in 33.9% .
Study Patient Group Ovulation Rate Pregnancy Rate
Study 1PCOS PatientsNot specifiedNot specified
Study 2Anovulatory Patients73.4%33.9%

Controlled Ovarian Stimulation for IVF

HMG is integral to in vitro fertilization (IVF) protocols, where it is used for controlled ovarian stimulation to enhance oocyte yield.

Clinical Insights

  • In a clinical trial comparing highly purified HMG (HP-HMG) with recombinant FSH (rFSH), HP-HMG was shown to have comparable efficacy in stimulating ovarian response during IVF cycles .
  • A retrospective study indicated that while HMG supplementation led to higher serum estradiol levels, it also increased the risk of ovarian hyperstimulation syndrome (OHSS), suggesting careful monitoring is essential during treatment .
Protocol HMG Dosage Ovarian Response OHSS Risk
IVF CycleVariesHigher E2 levelsIncreased

Treatment of Hypogonadism

HMG is also utilized in treating hypogonadotropic hypogonadism, where it aids in restoring fertility by stimulating ovarian function.

Research Findings

  • A study indicated that HMG therapy was effective in inducing ovulation in patients with hypogonadotropic hypogonadism, emphasizing the importance of hormonal assessment before treatment initiation .

Comparison with Other Treatments

HMG's effectiveness is often compared with other fertility treatments, such as letrozole and rFSH.

Safety and Side Effects

While HMG is effective, it is crucial to monitor for potential side effects, including OHSS and hormonal imbalances.

Safety Data

  • The incidence of OHSS has been noted to rise with HMG use, particularly when combined with other hormonal therapies. Monitoring estradiol levels and ultrasound assessments are recommended to mitigate risks .

Comparison with Similar Compounds

Recombinant FSH (rFSH)

Composition and Purity :

  • rFSH (e.g., Gonal-F®, Puregon®) is produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells, ensuring high purity (>99%) and absence of urinary proteins or hCG .
  • Key Difference : Unlike hMG, rFSH lacks LH activity, necessitating supplementation with recombinant LH (rLH) or hCG in certain protocols .

Clinical Efficacy :

  • A 2019 meta-analysis of 28 studies (7,553 women) found that rFSH required ~20% less total IU dosage than HP-hMG to achieve live birth, though pregnancy rates were comparable after adjustment for dosage .
  • A European retrospective study (3,397 cycles) reported lower mean FSH consumption with rFSH (2,200 IU) vs. HP-hMG (2,700 IU) per cycle (p < 0.001) .

Urinary Purified FSH (uFSH)

Composition :

  • uFSH (e.g., Bravelle®, Fertinex®) is purified from postmenopausal urine but lacks LH, unlike hMG.

Efficacy :

  • A 2008 meta-analysis showed comparable live birth rates between uFSH and rFSH, but uFSH required higher doses (mean difference: +500 IU/cycle) .

Impurity Profile :

  • Both hMG and uFSH contain trace urinary proteins (e.g., growth factors, cytokines), but hMG uniquely includes hCG (1–3% by mass), contributing to its LH-like activity .

Recombinant LH (rLH) and hCG

Role in Ovarian Stimulation :

  • hMG’s LH activity is partially mediated by hCG impurities, which bind the LH/hCG receptor but exhibit longer half-life (~24–36 hours) than endogenous LH (~1 hour) .
  • Studies suggest hCG in hMG may enhance follicular recruitment and reduce cycle cancellation rates compared to rFSH alone .

Recombinant LH (rLH) :

  • rLH (e.g., Luveris®) is used adjunctively with rFSH in hypo-gonadotropic patients. Unlike hMG, rLH provides precise LH dosing without hCG, avoiding overstimulation risks .

Comparative Data Table

Parameter hMG (e.g., Menopur®) rFSH (e.g., Gonal-F®) uFSH (e.g., Bravelle®)
Source Urinary-derived Recombinant Urinary-derived
FSH Purity ~95% >99% ~95%
LH/hCG Content Yes (hCG impurities) No No
Typical Dosage (IU) 2,500–3,000 1,800–2,500 2,000–3,000
Live Birth Rate Comparable to rFSH Comparable to hMG Slightly lower vs. rFSH
Batch Consistency Moderate High Moderate
Adverse Events Local reactions, OHSS risk Lower local reactions Similar to hMG

Key Research Findings

  • hCG in hMG: LC-MS analyses of Menopur® batches confirmed hCG presence (1–3%), which may enhance LH receptor activation compared to recombinant LH .
  • Clinical Outcomes: A 2016 study found adding HP-hMG during mid-late COS (days 6–8) improved cumulative pregnancy rates (85%) vs.
  • Cost-Effectiveness : hMG is often cheaper than rFSH, but higher IU requirements may offset savings .

Biological Activity

Human Menopausal Gonadotrophin (hMG) is a hormone preparation derived from the urine of postmenopausal women, primarily containing follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This compound plays a critical role in reproductive medicine, particularly in the induction of ovulation and the treatment of infertility. This article delves into the biological activity of hMG, supported by clinical studies, data tables, and research findings.

hMG functions through its FSH and LH components, which are essential for ovarian follicle development and ovulation. The physiological activities of these hormones are regulated by the hypothalamic-pituitary-gonadal axis, which influences gonadotrophin secretion and action. FSH stimulates follicular growth, while LH triggers ovulation and luteinization of the follicles. The interplay between these hormones is crucial for successful reproduction .

Clinical Applications

hMG is widely used in assisted reproductive technologies (ART), including in vitro fertilization (IVF) and ovulation induction therapies. Its efficacy has been demonstrated in various clinical settings:

  • Ovulation Induction : In a study involving 109 patients with anovulatory cycles, hMG treatment resulted in ovulation in 73.4% of cases, with a pregnancy rate of 33.9% .
  • Comparison with Other Treatments : A retrospective analysis showed that hMG therapy had a conception rate of 12.4%, which was higher than spontaneous conception rates observed in control groups .

Case Studies

  • Induction of Ovulation : A cohort study indicated that hMG effectively induced ovulation in 70.1% of cycles among patients with grade 2 amenorrhea . The study highlighted the importance of hormone level assessments prior to therapy to optimize outcomes.
  • Ovarian Hyperstimulation Syndrome (OHSS) : Research has shown that while hMG enhances ovarian response, it also increases the risk of OHSS. In one study, 58% of treated cycles exhibited signs of OHSS, indicating a need for careful monitoring during treatment .

Data Table: Clinical Outcomes with hMG

Study ReferencePatient CohortOvulation Rate (%)Pregnancy Rate (%)OHSS Incidence (%)
10973.433.958
Normogonadotropic infertile patients-71.4Higher risk noted
Long-standing infertility couples-12.4Not reported

Comparative Efficacy

Recent studies have compared various hMG preparations to assess their biological activity:

  • Menopur vs. Meriofert : Both preparations demonstrated similar effects on intracellular signaling pathways; however, Meriofert exhibited higher potency in inducing cAMP production and steroidogenesis compared to Menopur . These differences may influence clinical outcomes and patient responses.

Hormonal Excretion Patterns

Monitoring hormone levels during hMG treatment provides insights into its biological activity:

  • A study indicated significant increases in estrogen and progesterone levels during hMG therapy, suggesting enhanced ovarian function and superovulation as primary mechanisms leading to successful outcomes .

Q & A

Q. What is the biological role of HMG in reproductive endocrinology, and how does its composition influence experimental outcomes?

HMG contains both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), derived from postmenopausal urine. Its dual-hormone composition enables simultaneous stimulation of follicular growth (via FSH) and ovulation induction (via LH) in ovarian stimulation protocols. Researchers must account for batch variability in FSH:LH ratios when designing studies, as this ratio impacts ovarian response and cycle outcomes . Methodologically, quantifying FSH and LH bioactivity using immunoassays or in vivo bioassays (e.g., rat ovarian weight tests) is critical to standardize dosing .

Q. How does biological variability in HMG sources (e.g., donor age, menopausal status) affect hormonal profiles in preclinical models?

Studies show that urinary HMG from older postmenopausal donors contains higher FSH levels due to age-related hypothalamic-pituitary axis changes. For example, FSH excretion rates in women ≥40 years were 31.5% higher than in younger cohorts, particularly during the perimenstrual phase . Researchers should stratify HMG batches by donor demographics and validate hormone ratios via HPLC or mass spectrometry to control for variability .

Q. What are key considerations for designing clinical trials evaluating HMG’s efficacy in ovulation induction?

Trials should adhere to strict inclusion criteria: (1) restrict participants to homogeneous populations (e.g., idiopathic hypogonadotropic hypogonadism), (2) use standardized ovarian response metrics (follicle count, estradiol levels), and (3) employ randomized crossover designs to minimize inter-patient variability. Blinding and placebo controls are essential, as seen in studies comparing HMG with recombinant FSH .

Advanced Research Questions

Q. How do pharmacological differences between HMG and recombinant gonadotropins impact experimental endpoints in ovarian stimulation protocols?

Unlike recombinant FSH (rFSH), which lacks LH activity, HMG contains urinary-derived LH (via human chorionic gonadotropin in some preparations). This LH activity enhances androgen synthesis, potentially improving follicular maturation in hypoandrogenic patients. Advanced studies should compare follicular fluid hormone profiles (e.g., androstenedione, estradiol) between HMG and rFSH groups using LC-MS/MS .

Q. What methodologies ensure batch-to-batch consistency in HMG preparations for reproducible research outcomes?

Manufacturers use ion-exchange chromatography and size-exclusion filtration to standardize FSH:LH ratios. Researchers must verify batch consistency via:

  • Bioassays : Steelman-Pohley tests for FSH activity; Van Hell assays for LH.
  • Analytical chemistry : SDS-PAGE for protein purity (>95%) and ELISA for endotoxin levels (<0.1 IU/mL) .

Q. How can researchers resolve contradictions in clinical data on HMG’s efficacy across diverse patient subgroups?

Contradictory outcomes (e.g., pregnancy rates in PCOS vs. hypothalamic amenorrhea) often stem from heterogeneity in LH receptor sensitivity. Meta-analyses should stratify data by:

  • Ovarian reserve markers (AMH, antral follicle count).
  • Genetic polymorphisms (e.g., FSHR p.N680S variant affecting FSH responsiveness). Sensitivity analyses adjusting for confounders (BMI, prior cycle failures) are recommended .

Q. What advanced techniques are used to isolate and characterize non-gonadotropin proteins in HMG formulations?

Proteomic profiling via 2D gel electrophoresis identifies contaminants (e.g., albumin, transferrin) in urinary-derived HMG. Recombinant HMG alternatives reduce impurity risks but require glycan analysis to confirm structural homology with native hormones .

Methodological and Ethical Considerations

Q. How do regulatory standards for HMG production influence preclinical study design?

FDA and EMA guidelines mandate:

  • Donor screening : Exclusion of infections (HIV, hepatitis B/C) and hormonal disorders.
  • Potency testing : Calibration against WHO International Reference Preparations (IRP 75/504 for FSH; IRP 80/552 for LH). Researchers must source HMG from GMP-compliant suppliers and document batch-specific certifications .

Q. What statistical approaches are optimal for analyzing dose-response relationships in HMG studies?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in ovarian response. Covariates (baseline FSH, ovarian volume) should be integrated to refine dosing algorithms .

Q. How can HMG be integrated into novel protocols like in vitro maturation (IVM) to minimize ovarian hyperstimulation syndrome (OHSS) risks?

Combining low-dose HMG with GnRH antagonists reduces OHSS incidence while maintaining oocyte competence. Researchers should monitor cumulus cell gene expression (e.g., HAS2, PTX3) to assess oocyte maturity in IVM cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Human Menopausal Gonadotrophin
Reactant of Route 2
Human Menopausal Gonadotrophin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.